![molecular formula C14H28O2Si B14183992 Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate CAS No. 835652-82-9](/img/structure/B14183992.png)
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate is an organic compound with the molecular formula C12H26O2Si. It is characterized by the presence of a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate typically involves the reaction of octanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylsilyl chloride in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The large molecular volume of the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
類似化合物との比較
Similar Compounds
Methyl octanoate: Lacks the trimethylsilyl group, making it less chemically inert.
Trimethylsilyl acetate: Contains a similar trimethylsilyl group but differs in the ester component.
Ethyl 2-[1-(trimethylsilyl)ethylidene]octanoate: Similar structure but with an ethyl group instead of a methyl group
Uniqueness
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful in applications requiring stability and resistance to hydrolysis.
特性
CAS番号 |
835652-82-9 |
|---|---|
分子式 |
C14H28O2Si |
分子量 |
256.46 g/mol |
IUPAC名 |
methyl 2-(1-trimethylsilylethylidene)octanoate |
InChI |
InChI=1S/C14H28O2Si/c1-7-8-9-10-11-13(14(15)16-3)12(2)17(4,5)6/h7-11H2,1-6H3 |
InChIキー |
DYLDFTBHIQVFFX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=C(C)[Si](C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)
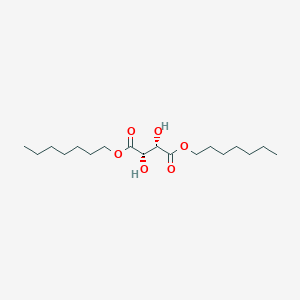
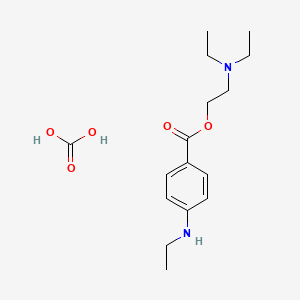
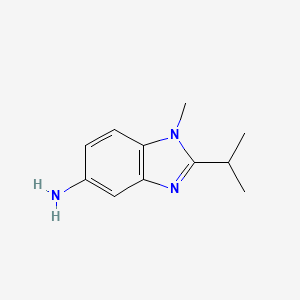
![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)
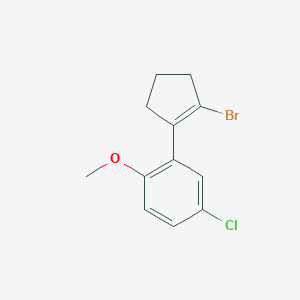
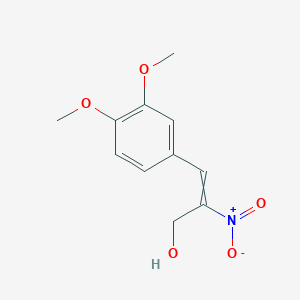
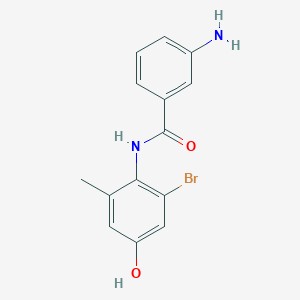
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
